molecular formula C10H16N6O B12919111 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, (R)- CAS No. 131652-74-9

9H-Purine-9-butanol, 6-amino-b-(methylamino)-, (R)-

Cat. No.: B12919111
CAS No.: 131652-74-9
M. Wt: 236.27 g/mol
InChI Key: CUMMDWUZFNELQH-SSDOTTSWSA-N
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Description

9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®-: is a complex organic compound with the molecular formula C10H16N6O. It is characterized by a purine ring structure, which is a common motif in many biologically significant molecules. This compound contains a total of 34 bonds, including multiple aromatic and non-aromatic bonds, as well as primary and secondary amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- typically involves the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Attachment of the Butanol Side Chain: The butanol side chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the butanol moiety.

    Introduction of Amino and Methylamino Groups: The amino and methylamino groups are added through reductive amination reactions, using reagents such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the butanol side chain can undergo oxidation to form a carbonyl group.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The purine ring can undergo various substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines and alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential role in cellular processes. The purine ring is a key component of nucleotides, which are essential for DNA and RNA synthesis.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of amino and methylamino groups suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- involves its interaction with various molecular targets. The purine ring can bind to nucleotide receptors, influencing cellular signaling pathways. The amino and methylamino groups can form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- lies in its specific combination of functional groups. The presence of both amino and methylamino groups, along with the butanol side chain, provides distinct chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

131652-74-9

Molecular Formula

C10H16N6O

Molecular Weight

236.27 g/mol

IUPAC Name

(2R)-4-(6-aminopurin-9-yl)-2-(methylamino)butan-1-ol

InChI

InChI=1S/C10H16N6O/c1-12-7(4-17)2-3-16-6-15-8-9(11)13-5-14-10(8)16/h5-7,12,17H,2-4H2,1H3,(H2,11,13,14)/t7-/m1/s1

InChI Key

CUMMDWUZFNELQH-SSDOTTSWSA-N

Isomeric SMILES

CN[C@H](CCN1C=NC2=C(N=CN=C21)N)CO

Canonical SMILES

CNC(CCN1C=NC2=C(N=CN=C21)N)CO

Origin of Product

United States

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